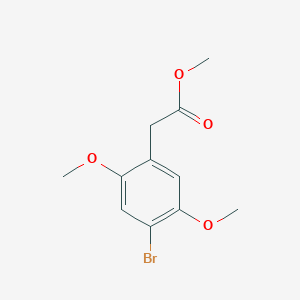
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of phenethylamine and is structurally related to other compounds in the 2C family, which are known for their psychoactive properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid.
Reduction: 2-(4-bromo-2,5-dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychopharmacology.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The compound is believed to act on serotonin receptors, particularly the 5-HT2A receptor, which is known to play a role in the modulation of mood and perception. The exact molecular pathways and targets are still under investigation, but its structural similarity to other psychoactive compounds suggests a similar mode of action.
類似化合物との比較
Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate is structurally similar to other compounds in the 2C family, such as:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Known for its psychoactive properties and used in psychopharmacological research.
2C-I (4-iodo-2,5-dimethoxyphenethylamine): Another psychoactive compound with similar effects.
2C-E (4-ethyl-2,5-dimethoxyphenethylamine): Known for its potent psychoactive effects.
The uniqueness of this compound lies in its ester functional group, which can influence its reactivity and interactions with biological systems compared to its amine counterparts.
特性
分子式 |
C11H13BrO4 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC名 |
methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO4/c1-14-9-6-8(12)10(15-2)4-7(9)5-11(13)16-3/h4,6H,5H2,1-3H3 |
InChIキー |
JXCUHESXLMIWKG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CC(=O)OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


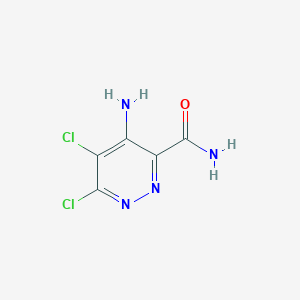
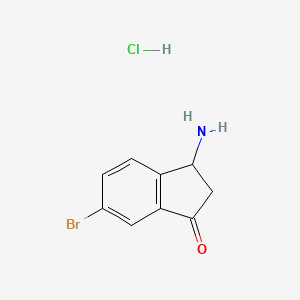
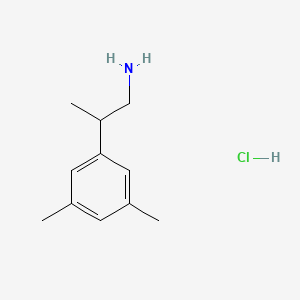
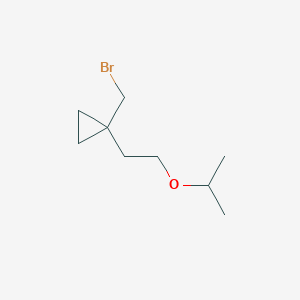
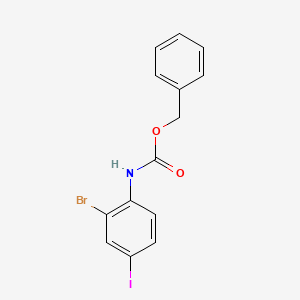
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)

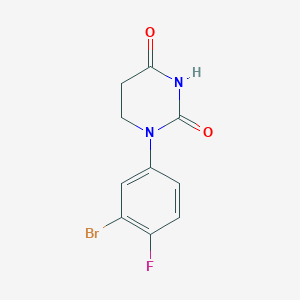
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)

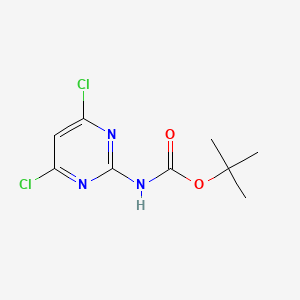
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
